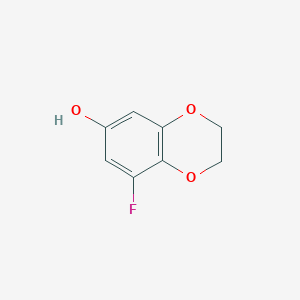
2-(2-methoxyethoxy)ethyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethyl methyl carbonate (2-MEMC) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid at room temperature and has a low vapor pressure. 2-MEMC is a versatile compound that can be used in a variety of chemical reactions and has been found to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(2-methoxyethoxy)ethyl methyl carbonate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and pesticides. It has also been used as a solvent for various chemical reactions, such as the synthesis of polymers and the production of nanomaterials. 2-(2-methoxyethoxy)ethyl methyl carbonate has also been used in the study of enzyme kinetics and the characterization of proteins.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate is not completely understood. It is believed to interact with proteins and other biological molecules by forming hydrogen bonds with them. This interaction is thought to affect the structure and function of the proteins, leading to changes in their activity and behavior.
Biochemical and Physiological Effects
2-(2-methoxyethoxy)ethyl methyl carbonate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. It has also been found to affect the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, 2-(2-methoxyethoxy)ethyl methyl carbonate has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyethoxy)ethyl methyl carbonate has several advantages for use in laboratory experiments. It is a relatively stable compound and is not toxic at the concentrations typically used in experiments. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-(2-methoxyethoxy)ethyl methyl carbonate is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2-(2-methoxyethoxy)ethyl methyl carbonate. It has been shown to have anti-inflammatory and anti-cancer properties, suggesting that it may have potential therapeutic applications. It may also be useful in the development of new drugs and pesticides, as well as in the development of new materials and nanomaterials. In addition, further research into the mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate may reveal new ways to regulate the activity of proteins and other biological molecules.
Méthodes De Synthèse
2-(2-methoxyethoxy)ethyl methyl carbonate can be synthesized using several different methods. The most common method is the reaction of 2-methoxyethanol with methyl chloroformate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction yields 2-(2-methoxyethoxy)ethyl methyl carbonate as the primary product and small amounts of byproducts such as methanol and dimethyl carbonate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyethoxy)ethyl methyl carbonate involves the reaction of 2-methoxyethanol with methyl chloroformate, followed by reaction with ethylene glycol and subsequent esterification with methanol.", "Starting Materials": [ "2-methoxyethanol", "methyl chloroformate", "ethylene glycol", "methanol" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with methyl chloroformate in the presence of a base catalyst such as triethylamine to form the intermediate 2-(methoxycarbonyloxy)ethyl methyl ether.", "Step 2: Ethylene glycol is added to the reaction mixture and heated to form the intermediate 2-(2-methoxyethoxy)ethyl methyl carbonate.", "Step 3: The intermediate is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, 2-(2-methoxyethoxy)ethyl methyl carbonate." ] } | |
Numéro CAS |
141814-27-9 |
Nom du produit |
2-(2-methoxyethoxy)ethyl methyl carbonate |
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



